molecular formula C16H13N3O4 B12454061 3-[(2Z)-2-(5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]benzoic acid

3-[(2Z)-2-(5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]benzoic acid

Cat. No.: B12454061
M. Wt: 311.29 g/mol
InChI Key: VKSMKUSTRSBTSV-UHFFFAOYSA-N
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Description

3-[(2Z)-2-(5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]benzoic acid is a complex organic compound that belongs to the class of hydrazones This compound features a benzoic acid moiety linked to an indole derivative through a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2Z)-2-(5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]benzoic acid typically involves the condensation of 5-methoxy-2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde with 3-hydrazinylbenzoic acid. The reaction is carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. Common solvents used in this reaction include ethanol, methanol, or dimethyl sulfoxide (DMSO). The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, or high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(2Z)-2-(5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the hydrazone linkage.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂), alkylating agents, and nucleophiles (amines, thiols) are employed.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted indole or benzoic acid derivatives.

Scientific Research Applications

3-[(2Z)-2-(5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2Z)-2-(5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]benzoic acid involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The hydrazone linkage may also play a role in the compound’s biological activity by interacting with nucleophiles or electrophiles in the cellular environment. Pathways involved may include inhibition of specific enzymes, modulation of signal transduction pathways, and interaction with DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    5-methoxy-2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde: A precursor in the synthesis of the target compound.

    3-hydrazinylbenzoic acid: Another precursor in the synthesis.

Uniqueness

3-[(2Z)-2-(5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]benzoic acid is unique due to its specific combination of an indole moiety and a benzoic acid linked through a hydrazone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H13N3O4

Molecular Weight

311.29 g/mol

IUPAC Name

3-[(2-hydroxy-5-methoxy-1H-indol-3-yl)diazenyl]benzoic acid

InChI

InChI=1S/C16H13N3O4/c1-23-11-5-6-13-12(8-11)14(15(20)17-13)19-18-10-4-2-3-9(7-10)16(21)22/h2-8,17,20H,1H3,(H,21,22)

InChI Key

VKSMKUSTRSBTSV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC(=C2N=NC3=CC=CC(=C3)C(=O)O)O

Origin of Product

United States

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